molecular formula C11H7N3 B11765813 2-Phenylpyrimidine-4-carbonitrile

2-Phenylpyrimidine-4-carbonitrile

Cat. No.: B11765813
M. Wt: 181.19 g/mol
InChI Key: JGWWBSUUFGBHCH-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-4-carbonitrile is an aromatic heterocyclic compound with the molecular formula C11H7N3 and a molecular weight of 181.19 g/mol It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrimidine-4-carbonitrile typically involves the reaction of aniline derivatives with appropriate nitriles under specific conditions. One common method includes the use of boronic acids in the presence of a base such as potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF) under an argon atmosphere . The reaction conditions are generally mild, and the yields are high, making this method efficient and practical.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-Phenylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, as an antifungal agent, it targets the enzyme CYP51, inhibiting its activity and thereby disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to the accumulation of toxic sterol intermediates, ultimately causing cell death.

Comparison with Similar Compounds

Uniqueness: 2-Phenylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent antifungal agent targeting CYP51 sets it apart from other similar compounds .

Properties

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

2-phenylpyrimidine-4-carbonitrile

InChI

InChI=1S/C11H7N3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-7H

InChI Key

JGWWBSUUFGBHCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)C#N

Origin of Product

United States

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